molecular formula C14H19N5O2S B2984845 N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide CAS No. 2415500-33-1

N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide

Cat. No.: B2984845
CAS No.: 2415500-33-1
M. Wt: 321.4
InChI Key: GMICKFULUJMZLW-UHFFFAOYSA-N
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Description

N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core, a piperidine ring, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve cycloaddition reactions, condensation reactions, and amidation processes .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide) under appropriate conditions such as controlled temperature and pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, such as:

Uniqueness

N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c20-22(21,12-1-2-12)17-11-4-8-18(9-5-11)14-13-3-6-16-19(13)10-7-15-14/h3,6-7,10-12,17H,1-2,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMICKFULUJMZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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